molecular formula C21H21N3O3 B6541910 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 1058437-43-6

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B6541910
CAS No.: 1058437-43-6
M. Wt: 363.4 g/mol
InChI Key: GKDXLJPEXHESBC-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a pyrimidinone-based acetamide derivative characterized by a dihydropyrimidinone core substituted at position 4 with a 4-methoxyphenyl group and at position 1 with an acetamide moiety bearing a 2-phenylethyl side chain.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-7-17(8-10-18)19-13-21(26)24(15-23-19)14-20(25)22-12-11-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDXLJPEXHESBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide is a member of the dihydropyrimidine class, which has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, featuring a pyrimidinone core with methoxy and phenylethyl substituents. The structure is crucial for its interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with a similar dihydropyrimidine structure exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, contributing to the compound's ability to scavenge free radicals. This activity is essential in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of dihydropyrimidines demonstrate antimicrobial effects against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes. For instance, compounds related to this structure have shown activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly myeloperoxidase (MPO). MPO plays a role in inflammatory responses and is implicated in several diseases, including cardiovascular disorders. Inhibition studies have shown that related compounds can effectively reduce MPO activity, suggesting potential therapeutic applications in inflammatory conditions .

The biological activity of this compound is primarily attributed to its structural features:

  • Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target enzymes or receptors.
  • π-π Interactions : The aromatic rings facilitate π-π stacking interactions with nucleophilic sites on enzymes, contributing to their inhibition.
  • Redox Activity : The sulfanyl group present in some derivatives may participate in redox reactions, influencing enzyme activity and cellular signaling pathways .

Study 1: Enzyme Inhibition

A study focused on the inhibition of MPO by structurally similar compounds demonstrated a time-dependent mechanism where the compound irreversibly binds to the enzyme. This was evidenced by a significant decrease in MPO activity in vitro and in vivo models .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

Data Summary Table

Activity Effect Reference
AntioxidantScavenges free radicals
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits myeloperoxidase (MPO)

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-phenylethyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest, particularly in breast and colon cancer models .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Inflammatory diseases are a major area of concern in modern medicine. Compounds with a similar structure have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways, suggesting potential therapeutic uses in conditions like arthritis .

Case Studies

Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:

  • A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer when administered at specific dosages .
  • Another investigation highlighted the compound's role in reducing inflammatory markers in animal models of induced arthritis, showing promise for future therapeutic applications .

Comparison with Similar Compounds

Structural Insights :

  • Aromatic Substituents: The 4-methoxyphenyl group in the target compound likely improves π-π stacking interactions in biological targets compared to methyl or amino substituents in analogs .
  • Acetamide Side Chain : The 2-phenylethyl group may enhance membrane permeability relative to smaller groups like benzyl or polar ethoxyphenyl .

Table 1: Comparative Physical Properties

Compound Name Melting Point (°C) Yield (%) Predicted pKa Molecular Weight
Target Compound - - - 363.41
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 196 66 - 297.35
2-[(5-Allyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide - - 7.83 329.42
2-((5-Cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide 273–275 71 - 506.52

Observations :

  • The target compound’s molecular weight (363.41 g/mol) suggests moderate bioavailability compared to lighter analogs like .
  • Higher melting points in compounds with nitro or cyano groups (e.g., 273–275°C in ) indicate stronger intermolecular forces.

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